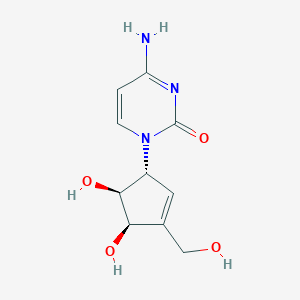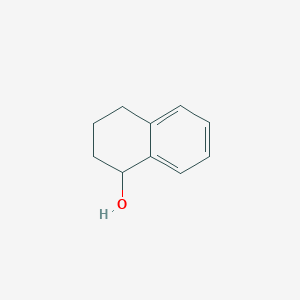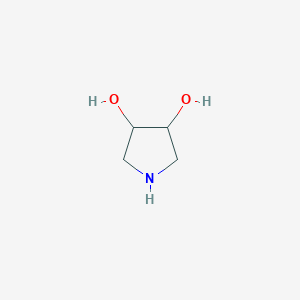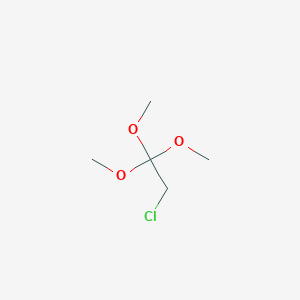
2-氯-1,1,1-三甲氧基乙烷
概述
描述
2-Chloro-1,1,1-trimethoxyethane (C2TM) is an ether-based compound that is widely used in scientific research and laboratory experiments. It is a colorless, volatile liquid with a mild, sweet odor and a boiling point of 85°C. C2TM is a versatile compound that can be used as a solvent, reagent, and catalyst in a variety of laboratory experiments. It has a wide range of applications in scientific research, including drug development, biochemistry, and molecular biology.
科学研究应用
2-苯基-1,3,4-恶二唑衍生物的合成
2-氯-1,1,1-三甲氧基乙烷用于合成2-苯基-1,3,4-恶二唑衍生物 . 这些衍生物以其广泛的生物活性而闻名,包括抗炎、镇痛、抗真菌和抗菌特性。
氯三唑啉酮的生产
该化合物可用于合成氯三唑啉酮 ,一种NK1拮抗剂。NK1拮抗剂是抑制P物质神经肽作用的药物,P物质神经肽在炎症和疼痛感知中起着重要作用。
2-氯甲基-7-[3-(三氟甲基)吡啶-2-基]-3H-喹唑啉-4-酮的合成
2-氯-1,1,1-三甲氧基乙烷也用于合成2-氯甲基-7-[3-(三氟甲基)吡啶-2-基]-3H-喹唑啉-4-酮 . 该化合物是合成各种具有生物活性的喹唑啉酮的关键中间体。
重组蛋白的合成
该化合物是一种用于合成重组蛋白的试剂 . 重组蛋白是通过基因工程技术生产的蛋白质,在研究、医药和工业中具有广泛的应用。
单克隆抗体的生产
2-氯-1,1,1-三甲氧基乙烷也用于生产单克隆抗体 . 单克隆抗体是由相同的免疫细胞产生的抗体,这些免疫细胞都是从一个独特的亲代细胞克隆而来的。它们具有单价亲和力,即它们与相同的表位结合。
脂肪酸的分析
脂肪酸可以使用2-氯-1,1,1-三甲氧基乙烷作为试剂进行分析 . 这是因为它在该溶剂中可溶,这有助于其分析。
安全和危害
未来方向
作用机制
Target of Action
2-Chloro-1,1,1-trimethoxyethane is a chloromethyl heterocyclic compound It has been used in the synthesis of various bioactive compounds, suggesting that its targets may vary depending on the specific derivative synthesized .
Mode of Action
It is known to participate in the synthesis of 2-phenyl-1,3,4-oxadiazole derivatives . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s structure and function.
Biochemical Pathways
Given its role in the synthesis of various bioactive compounds, it is likely that it affects multiple pathways depending on the specific derivative synthesized .
Result of Action
Given its role in the synthesis of various bioactive compounds, its effects are likely to be diverse and dependent on the specific derivative synthesized .
属性
IUPAC Name |
2-chloro-1,1,1-trimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEIUNVTLXEOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225932 | |
| Record name | 1,1,1-Trimethoxy-2-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74974-54-2 | |
| Record name | 1,1,1-Trimethoxy-2-chloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074974542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trimethoxy-2-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-1,1,1-TRIMETHOXYETHANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

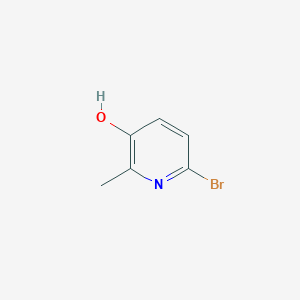
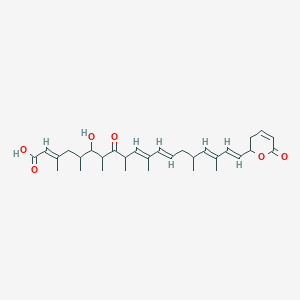
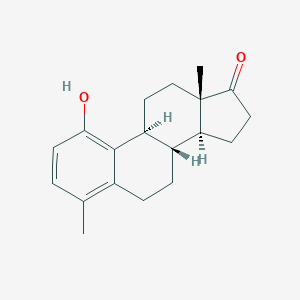
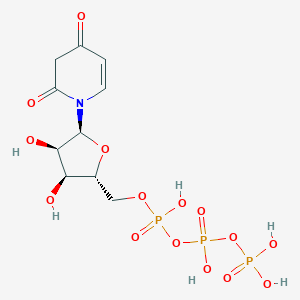
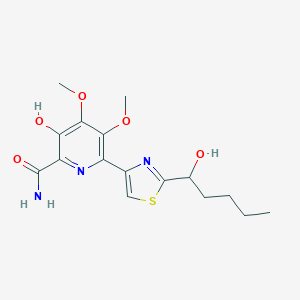
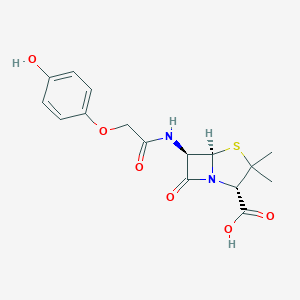

![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)

![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)
